3-(2-Chloro-6-fluorophenyl)propanenitrile
Description
3-(2-Chloro-6-fluorophenyl)propanenitrile is an organonitrile compound featuring a chloro-fluorinated aromatic ring linked to a propanenitrile group. Its molecular formula is C₉H₆ClFN, with an approximate molecular weight of 183.5 g/mol (calculated based on atomic composition). The 2-chloro-6-fluorophenyl substituent introduces steric and electronic effects, influencing its solubility, stability, and interaction with biological targets .
Properties
IUPAC Name |
3-(2-chloro-6-fluorophenyl)propanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClFN/c10-8-4-1-5-9(11)7(8)3-2-6-12/h1,4-5H,2-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFRIAUVPCSRKFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CCC#N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(2-Chloro-6-fluorophenyl)propanenitrile typically involves the reaction of 2-chloro-6-fluorobenzaldehyde with malononitrile in the presence of a base, followed by a Knoevenagel condensation reaction . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
3-(2-Chloro-6-fluorophenyl)propanenitrile undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form amines.
Hydrolysis: It can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(2-Chloro-6-fluorophenyl)propanenitrile has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological pathways and mechanisms.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-(2-Chloro-6-fluorophenyl)propanenitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table highlights key structural differences between 3-(2-chloro-6-fluorophenyl)propanenitrile and related compounds:
Key Observations:
Functional Group Impact: The nitrile group in the target compound offers distinct reactivity (e.g., hydrolysis to carboxylic acids or reduction to amines) compared to the amide or ester groups in isoxazole derivatives .
Substituent Effects :
- The 2-chloro-6-fluoro substitution pattern on the phenyl ring is conserved across all compounds, suggesting shared electronic effects (electron-withdrawing) that influence aromatic electrophilic substitution reactivity.
Solubility and Polarity :
- The amide-containing isoxazole derivative (CAS 4415-11-6) likely exhibits higher aqueous solubility than the nitrile due to hydrogen-bonding capacity, whereas the ester analog (CAS 4415-09-2) may have intermediate solubility .
Biological Activity
3-(2-Chloro-6-fluorophenyl)propanenitrile, also known as (3S)-3-amino-3-(2-chloro-6-fluorophenyl)propanenitrile , is a compound gaining attention for its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is . The presence of a chloro and fluorine atom in its structure suggests potential interactions with biological targets, making it a candidate for various pharmacological applications.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can alter cellular functions.
- Receptor Interaction : It may interact with neurotransmitter receptors or other cellular receptors, influencing signal transduction pathways.
- Neurite Outgrowth Induction : Similar compounds have been shown to promote neurite outgrowth, suggesting that this compound could have neurotropic properties.
Pharmacological Effects
Research indicates that this compound exhibits various pharmacological effects:
- Neuroprotective Effects : Preliminary studies suggest that it may protect neuronal cells from degeneration.
- Anti-inflammatory Properties : The compound could potentially reduce inflammation by modulating cytokine release.
- Antitumor Activity : Some derivatives have shown promise in inhibiting tumor cell proliferation.
Study 2: Enzyme Interaction
A comparative analysis of related compounds indicated that those with similar structural motifs could inhibit cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis. This suggests that this compound might also exhibit anti-inflammatory effects through COX inhibition .
Data Table: Biological Activities of Related Compounds
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
